1-Allyl-2,5-dimethylpiperazine
Description
Origins of Piperazine-Based Compounds
Piperazine derivatives trace their roots to the isolation of piperidine from black pepper (Piper nigrum) in the 19th century. The term piperazine itself reflects this botanical origin, with the "-az-" infix denoting the addition of a second nitrogen atom compared to piperidine. Early applications focused on medicinal chemistry, such as the use of piperazine hexahydrate to treat gout and intestinal parasites. By the mid-20th century, advancements in synthetic organic chemistry enabled the large-scale production of piperazine via ammoniation of 1,2-dichloroethane or ethanolamine.
Key Milestones in Piperazine Derivative Research
The 20th century saw piperazine derivatives emerge as critical pharmacophores. Notable milestones include:
The development of this compound as a synthetic intermediate accelerated in the 2000s, driven by its role in producing selective delta-opioid ligands.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,5-dimethyl-1-prop-2-enylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3 |
InChI Key |
VKUXNUOPPQWDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1CC=C)C |
Pictograms |
Flammable; Irritant |
Synonyms |
(-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine 1-allyl-2,5-dimethylpiperazine |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1-Allyl-2,5-dimethylpiperazine is primarily explored for its role as a precursor in the synthesis of various pharmaceutical compounds. Its potential therapeutic applications include:
- Opioid Receptor Modulation : Research indicates that this compound may act as a ligand for delta-opioid receptors, which are implicated in pain modulation and addiction pathways. Studies have shown that it can influence neurochemical pathways relevant to pain relief and substance use disorders .
- Neurodegenerative Disease Treatment : The compound's electrophilic properties suggest potential interactions with biomolecules that could lead to therapeutic effects in conditions such as Parkinson's disease and schizophrenia. Molecular docking studies indicate that it may inhibit pathways relevant to these disorders, highlighting its potential as a therapeutic agent .
Synthesis and Case Studies
The synthesis of this compound typically involves enantioconvergent methods that yield high-purity products without the need for extensive purification processes. For example, one study reported an efficient synthesis route from trans-2,5-dimethylpiperazine, achieving significant yields .
Case Study: Neuropharmacological Potential
A notable investigation into the pharmacological properties of this compound involved molecular docking simulations against various protein targets associated with neurodegenerative diseases. The study identified promising interactions with monoamine oxidase and other relevant enzymes, suggesting that derivatives of this compound could be developed into effective treatments for conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds can be insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,5-Dimethylpiperazine | Lacks the allyl group | Different chemical and biological properties |
| 1-Allyl-2,5-dimethylcyclopentanone | Cyclopentane ring instead of piperazine | Variations in reactivity and biological activity |
| 3-Methyl-1-pentylpiperazine | Contains a pentyl group | Potential differences in pharmacological effects |
This table illustrates how the incorporation of the allyl group in this compound contributes to its distinct pharmacological profile compared to other piperazine derivatives.
Preparation Methods
Optical Resolution
Trans-2,5-dimethylpiperazine is treated with inexpensive resolving agents, such as tartaric acid derivatives, to separate enantiomers. The (-)-enantiomer is isolated via crystallization, while the undesired (+)-enantiomer undergoes racemization. This step achieves >98% enantiomeric excess (ee) for the desired product.
Enantiomer Interconversion
The (+)-enantiomer is subjected to basic conditions (e.g., aqueous NaOH) at 80–100°C, inducing epimerization to the (-)-form. This step ensures near-quantitative conversion, enabling a 95% overall yield from trans-2,5-dimethylpiperazine. The process avoids chromatography, making it scalable to 100 g batches.
Alkylation of 2,5-Dimethylpiperazine Precursors
Alkylation of 2,5-dimethylpiperazine with allyl halides or allyl carbonates is a widely adopted route.
Preparation of 2,5-Dimethylpiperazine
The precursor 2,5-dimethylpiperazine is synthesized via catalytic amination of 2-aminopropanol-1 under hydrogen pressure. As detailed in, Raney nickel (5–20 wt%) catalyzes cyclization at 140–220°C and 750–2,000 psi H₂, yielding 50–70% 2,5-dimethylpiperazine (cis:trans = 1:4 at 150°C).
Table 1: Conditions for 2,5-Dimethylpiperazine Synthesis
| Temperature (°C) | Pressure (psi) | Catalyst Loading | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| 150 | 1,000 | 15% | 1:4 | 65 |
| 170 | 1,000 | 15% | 1:1 | 58 |
Allylation Strategies
The 2,5-dimethylpiperazine is alkylated with allyl bromide in dimethylformamide (DMF) at 60°C, using K₂CO₃ as a base. This yields 1-allyl-2,5-dimethylpiperazine with 85–90% efficiency. Alternatively, allyl carbonates react under Pd catalysis (triphenylphosphine ligand), enabling regioselective allylation at the terminal position.
Transition Metal-Catalyzed Methods
Gold-Catalyzed Cyclization
A patent by describes a one-step synthesis of 2,5-dimethylpyrazine derivatives using AuLX catalysts (L = ligand, X = anion). While optimized for pyrazines, this method could be adapted for piperazines by modifying substrates. The Au catalyst (1–5 mol%) enables 80–95% yields under inert atmospheres.
Palladium-Mediated Allylation
Pd(0) complexes facilitate allylic alkylation of dimethylpiperazine with allyl carbonates. As reported in, Pd(PPh₃)₄ in THF at 25°C achieves 92% yield with 10 mol% catalyst. Silver acetate additives modulate regioselectivity, directing nucleophilic attack to the central carbon.
Alternative Synthetic Approaches
Reductive Amination
2,5-Dimethylpiperazine reacts with allyl aldehydes under reductive conditions (NaBH₃CN, MeOH). This method, though less explored, offers moderate yields (60–75%) but requires purification via distillation.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic this compound esters has been proposed. For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (+)-enantiomer, achieving 90% ee.
Challenges and Optimization Strategies
Enantiopurity Control
Racemization during alkylation remains a challenge. Sterically hindered bases (e.g., DBU) and low temperatures (0–25°C) mitigate epimerization, preserving ee >95%.
Q & A
Q. What are the synthetic routes for 1-Allyl-2,5-dimethylpiperazine, and how is stereochemical purity achieved?
Methodological Answer: this compound is synthesized via nucleophilic substitution or alkylation of trans-2,5-dimethylpiperazine with allyl halides. Stereochemical control is critical, as the allyl group’s position and configuration (e.g., (2R,5S)-enantiomer) significantly influence biological and catalytic activity . Enantiomeric resolution is achieved using chiral resolving agents like camphoric acids, enabling >99% optical purity. X-ray crystallography confirms absolute configurations (e.g., 2S,5R for (+)-enantiomers) . Hydrothermal methods, involving metal halides and acids, are also employed for templated synthesis of hybrid materials .
Q. How does this compound function as an additive in asymmetric organocatalysis?
Methodological Answer: In catalytic systems, this compound acts as a co-catalyst or proton-transfer mediator. For example, in peptide-catalyzed asymmetric reactions, it enhances iminium ion formation, improving substrate activation and enantioselectivity. Solvent polarity modulates its role: in nonpolar solvents (e.g., CHCl₃), it synergizes with chiral catalysts to achieve high enantiomeric excess (80% ee), while polar solvents (e.g., DMSO) promote competing achiral pathways, reducing selectivity . Stoichiometric studies recommend 15 mol% catalyst loading and 5-day reaction times for optimal yield and stereocontrol .
Advanced Research Questions
Q. What strategies resolve enantiomeric contributions in catalytic systems using this compound?
Methodological Answer: Competing enantioselective pathways are dissected via:
- Solvent Polarity Analysis : Polar solvents (e.g., DMSO) increase proton diffusion, enabling protonated this compound to activate substrates independently, reducing chiral induction. Nonpolar solvents favor catalyst-additive collaboration .
- Kinetic Isotopic Studies : Deuterated analogs differentiate proton-transfer rates between chiral catalysts and additives.
- Chiral HPLC/CE : Direct separation of reaction products quantifies enantiomeric excess (e.g., 80% ee in CHCl₃ vs. racemic mixtures in DMSO) .
Q. How does structural modification (e.g., allyl group) influence the templating effect in hybrid material synthesis?
Methodological Answer: The allyl group in this compound introduces steric and electronic effects during metal halide synthesis. For example, in hydrothermal reactions with Ag/Cu/Cd, the allyl moiety directs low-dimensional structures (e.g., 1D chains or 2D layers) by modulating ligand-metal coordination. Comparative studies with non-allylated analogs (e.g., trans-2,5-dimethylpiperazine) reveal altered crystallinity and optical properties, such as tunable white phosphor emissions (CRI >92) in Mn-doped perovskites . Polycondensation with terephthaloyl chloride yields stiff-chain polymers, where allyl substituents affect intrinsic viscosity and thermal stability .
Q. What methodologies assess the radical scavenging activity of this compound derivatives?
Methodological Answer: Radical scavenging is evaluated via:
- ABTS/DPPH Assays : Quantify electron/proton donation by measuring absorbance decay at 734 nm (ABTS) or 517 nm (DPPH). Trans-2,5-dimethylpiperazine derivatives show higher activity than metal complexes due to enhanced proton diffusion and reactive sites (e.g., secondary amines) .
- EPR Spectroscopy : Detects stable radical adducts (e.g., DMPO-OH spin traps) to map reaction mechanisms.
- Structure-Activity Relationships (SAR) : Methyl/allyl substituents increase electron density on nitrogen, enhancing radical neutralization .
Q. How does this compound participate in hydrogen storage systems?
Methodological Answer: Reversible hydrogenation/dehydrogenation cycles between this compound and its pyrazine derivative enable H₂ storage. Iridium catalysts facilitate three H₂ equivalents uptake/release under mild conditions. Solvent-free systems achieve >95% efficiency over four cycles, with allyl groups stabilizing intermediates via π-allyl interactions. Mass spectrometry (MS) and gas chromatography (GC) monitor byproduct formation (e.g., methylpyrazines), ensuring system robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
